8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid
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Overview
Description
8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound that features a unique pyrano-pyridine structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of substituted benzaldehydes with malononitrile in the presence of a base such as calcium carbonate in ethanol, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrano-pyridine core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Coumarins: These compounds share a similar pyrano structure and are known for their anticoagulant properties.
Quinolines: Featuring a pyridine ring, quinolines are widely studied for their antimalarial and antibacterial activities.
Chromenes: These compounds have a similar oxygen-containing ring and are explored for their antioxidant and anti-inflammatory properties.
Uniqueness: 8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid stands out due to its unique combination of a pyrano and pyridine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
8-oxopyrano[3,4-b]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-8(12)6-4-5-2-1-3-10-7(5)9(13)14-6/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIUZCRJXDMVST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)OC(=C2)C(=O)O)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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